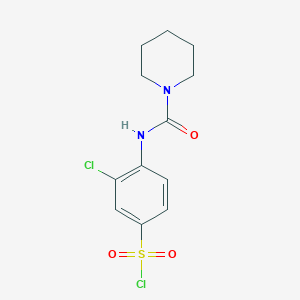
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is a useful research compound. Its molecular formula is C12H14Cl2N2O3S and its molecular weight is 337.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride, also known by its CAS number 678185-85-8, is a chemical compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14Cl2N2O3S
- Molecular Weight : 337.22 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological pathways. It is hypothesized that the compound may act as an inhibitor of certain proteases or enzymes critical for cellular functions. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins and subsequent biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, derivatives of piperidine have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |
|---|---|---|
| This compound | >100 | >100 |
| Ciprofloxacin | 4 | 0.8 |
Case Studies
- Antiviral Screening : A study synthesized various piperidine derivatives, including those similar to this compound, and assessed their antiviral activity against HIV-1 and other viruses. Some derivatives showed significant cytotoxicity at concentrations above 50 μM .
- Antimicrobial Evaluation : In another study, several piperidine derivatives were evaluated for their antibacterial properties. The results indicated that while some compounds were effective against specific strains, others exhibited high MIC values, indicating limited efficacy .
Propiedades
IUPAC Name |
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-10-8-9(20(14,18)19)4-5-11(10)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCOIPQTSBJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














